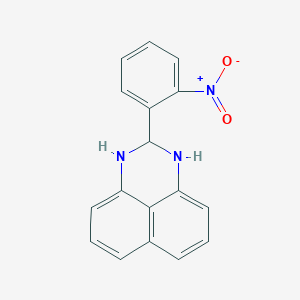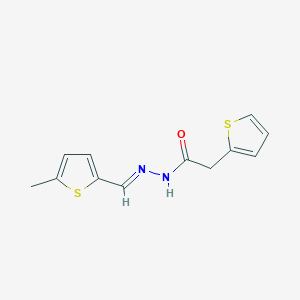
2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It features a perimidine core structure with a nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 2-nitrobenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 2-(2-Aminophenyl)-2,3-dihydro-1H-perimidine.
Oxidation: 2-(2-Nitrosophenyl)-2,3-dihydro-1H-perimidine or this compound derivatives.
Substitution: Halogenated derivatives such as 2-(2-bromophenyl)-2,3-dihydro-1H-perimidine.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: Potential use in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrophenyl)-1H-perimidine: Lacks the dihydro component, which may affect its reactivity and binding properties.
2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine: The nitro group is positioned differently on the phenyl ring, potentially altering its electronic properties and reactivity.
2-(2-Aminophenyl)-2,3-dihydro-1H-perimidine:
Uniqueness
2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine is unique due to the presence of both the nitrophenyl and dihydroperimidine moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
73858-16-9 |
|---|---|
Molekularformel |
C17H13N3O2 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10,17-19H |
InChI-Schlüssel |
DZMBXEAGNIKWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11670475.png)
![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11670484.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670490.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670492.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11670503.png)

![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670512.png)
![N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11670520.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670540.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670555.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
